molecular formula C22H18OS B14374111 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran CAS No. 89805-90-3

1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran

Cat. No.: B14374111
CAS No.: 89805-90-3
M. Wt: 330.4 g/mol
InChI Key: CCUZNRHWLOBAQK-UHFFFAOYSA-N
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Description

1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran is an organic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a phenoxy group and a phenyl group attached to a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran typically involves the reaction of a benzothiopyran derivative with a phenoxybenzylidene compound. One common method involves the use of a base-catalyzed condensation reaction. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran can be compared with other benzothiopyran derivatives and related compounds:

Properties

CAS No.

89805-90-3

Molecular Formula

C22H18OS

Molecular Weight

330.4 g/mol

IUPAC Name

1-[phenoxy(phenyl)methylidene]-3,4-dihydroisothiochromene

InChI

InChI=1S/C22H18OS/c1-3-10-18(11-4-1)21(23-19-12-5-2-6-13-19)22-20-14-8-7-9-17(20)15-16-24-22/h1-14H,15-16H2

InChI Key

CCUZNRHWLOBAQK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(C2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

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